

# An In-depth Technical Guide to 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-4-(trifluoromethoxy)benzyl alcohol

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## Introduction: A Versatile Fluorinated Building Block

**3-Bromo-4-(trifluoromethoxy)benzyl alcohol**, identified by its CAS Number 85366-65-0, is a halogenated and fluorinated aromatic alcohol.[1] Its structure, featuring a benzyl alcohol core substituted with a bromine atom and a trifluoromethoxy group, makes it a valuable intermediate in medicinal chemistry and materials science. The trifluoromethoxy (-OCF<sub>3</sub>) group, in particular, is of significant interest in drug design. It is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical building block.

## Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of **3-Bromo-4-(trifluoromethoxy)benzyl alcohol** is essential for its effective use in research and development.

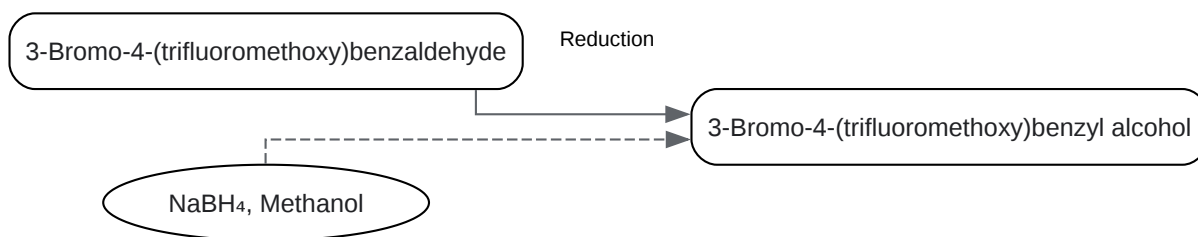
Property	Value	Source
CAS Number	85366-65-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	271.03 g/mol	[1]
IUPAC Name	[3-bromo-4-(trifluoromethoxy)phenyl]methanol	[1]
Predicted XLogP	2.9	[1]

## Synthesis and Mechanism

The synthesis of **3-Bromo-4-(trifluoromethoxy)benzyl alcohol** is typically achieved through the reduction of the corresponding benzaldehyde or benzoic acid. A common and effective method involves the reduction of 3-bromo-4-(trifluoromethoxy)benzaldehyde using a mild reducing agent like sodium borohydride.

## Conceptual Synthesis Pathway

The carbonyl group of the aldehyde is susceptible to nucleophilic attack by a hydride ion (H<sup>-</sup>) from the reducing agent. This is followed by protonation of the resulting alkoxide to yield the primary alcohol.



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Caption: Proposed synthesis of **3-Bromo-4-(trifluoromethoxy)benzyl alcohol**.

## Field-Proven Experimental Protocol: Reduction of a Substituted Benzaldehyde

While a specific protocol for **3-Bromo-4-(trifluoromethoxy)benzyl alcohol** is not readily available in peer-reviewed literature, a reliable procedure can be adapted from established methods for the reduction of similar aromatic aldehydes.<sup>[3]</sup>

Objective: To synthesize **3-Bromo-4-(trifluoromethoxy)benzyl alcohol** via the reduction of 3-bromo-4-(trifluoromethoxy)benzaldehyde.

Materials:

- 3-bromo-4-(trifluoromethoxy)benzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-bromo-4-(trifluoromethoxy)benzaldehyde in methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride in small portions to the stirred solution.

- Monitor the reaction's progress using thin-layer chromatography (TLC) until all the starting material has been consumed.
- Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
- Remove the methanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate (3x).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude alcohol can be further purified by flash column chromatography if necessary.

## Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The following are predicted and expected analytical data for **3-Bromo-4-(trifluoromethoxy)benzyl alcohol**.

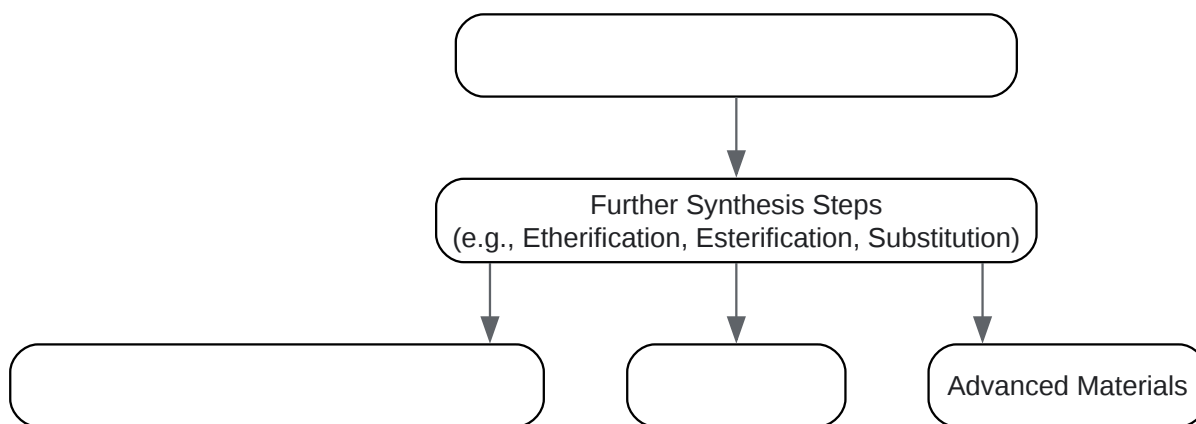
Analytical Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic protons (multiplets), a singlet for the benzylic $\text{CH}_2$ protons, and a broad singlet for the hydroxyl proton.
$^{13}\text{C}$ NMR	Signals corresponding to the aromatic carbons, the benzylic carbon, and the trifluoromethoxy carbon (quartet due to C-F coupling).
$^{19}\text{F}$ NMR	A singlet corresponding to the $-\text{OCF}_3$ group.
Mass Spectrometry (MS)	The molecular ion peak and characteristic fragmentation patterns. Predicted $m/z$ for $[\text{M}+\text{H}]^+$ is 270.95760. <a href="#">[4]</a>
Infrared (IR) Spectroscopy	A broad absorption band for the O-H stretch of the alcohol, C-H stretching for the aromatic and benzylic protons, and C-O stretching.

## Applications in Drug Discovery and Development

The unique combination of a reactive benzyl alcohol, a bromine atom for further functionalization, and the advantageous trifluoromethoxy group makes this compound a desirable building block in the synthesis of complex molecules for pharmaceutical applications.

## Role as a Pharmaceutical Intermediate

Benzyl alcohols are important structural motifs in a variety of drug molecules.[\[5\]](#) The trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates. [\[2\]](#) Therefore, **3-Bromo-4-(trifluoromethoxy)benzyl alcohol** serves as a key intermediate for introducing this beneficial moiety into potential therapeutics. It can be used in the synthesis of compounds targeting a range of diseases.



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Caption: Potential applications of the target compound.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Bromo-4-(trifluoromethoxy)benzyl alcohol**.

Hazard Statements:

- H302: Harmful if swallowed.[1]
- H312: Harmful in contact with skin.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H332: Harmful if inhaled.[1]
- H335: May cause respiratory irritation.[1]

Precautionary Measures:

- Use only in a well-ventilated area.

- Wear protective gloves, clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash skin thoroughly after handling.
- Store in a well-ventilated place. Keep container tightly closed.

## Conclusion

**3-Bromo-4-(trifluoromethoxy)benzyl alcohol** is a valuable and versatile building block for chemical synthesis. Its unique structural features, particularly the trifluoromethoxy group, make it a compound of high interest for the development of new pharmaceuticals and advanced materials. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to support the work of researchers and scientists in the field.

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## References

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